alpha-D-allopyranose
Description
Molecular Architecture and Stereochemical Configuration
Anomeric Alpha Configuration in Pyranose Form
alpha-D-Allopyranose adopts a six-membered pyranose ring structure with the anomeric hydroxyl group (C1-OH) in the axial orientation. This configuration arises from the anomeric effect , a stereoelectronic phenomenon favoring axial positioning of electronegative substituents at the anomeric center to minimize dipole repulsions and maximize hyperconjugative stabilization. The molecule’s stereochemistry is defined by the absolute configuration of its chiral centers:
| Position | Configuration | Group Orientation |
|---|---|---|
| C1 | R | Axial OH |
| C2 | S | Equatorial OH |
| C3 | R | Equatorial OH |
| C4 | R | Equatorial OH |
| C5 | S | Equatorial OH |
| C6 | R | Axial CH₂OH |
The axial CH₂OH group at C6 contributes to steric interactions, while the equatorial OH groups at C2, C3, C4, and C5 align to minimize 1,3-diaxial repulsions.
Comparative Analysis with Beta-D-Allopyranose
Beta-D-allopyranose differs at the anomeric center, where the hydroxyl group adopts an equatorial orientation. This structural divergence significantly impacts conformational stability and equilibrium ratios:
| Feature | This compound | beta-D-Allopyranose |
|---|---|---|
| Anomeric Configuration | Axial OH (α-anomer) | Equatorial OH (β-anomer) |
| Conformational Stability | Lower due to axial CH₂OH | Higher due to equatorial CH₂OH |
| NMR Coupling Constant (J₁,₂) | ~2.9 Hz (axial) | ~7.3 Hz (equatorial) |
| Equilibrium Preference | Minor in solution | Major in solution |
In aqueous environments, beta-D-allopyranose dominates due to reduced steric strain, while this compound is stabilized by intramolecular hydrogen bonding in specific derivatives.
IUPAC Nomenclature and Alternative Naming Conventions
The IUPAC systematic name for this compound is (2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol . Alternative nomenclatures include:
| Name/Code | Type | Source |
|---|---|---|
| alpha-D-allose | Trivial name | PubChem |
| D-allose | Systematic name | ChEBI |
| AFD | Shortened code | PDBj |
| 7282-79-3 | CAS Registry | NCBI |
| WURCS=2.0/1,1,0/[a2222h-1a_1-5]/1/ | Linear code | J-GLOBAL |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKFBFLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316574 | |
| Record name | α-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7282-79-3 | |
| Record name | α-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68P7HA84O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of Alpha-D-Allopyranose
Epimerization of D-Glucose Derivatives
Chemical synthesis of this compound often begins with D-glucose due to its availability. Epimerization at C-3 is achieved via intermediate protection and deprotection steps. For example, Kiso et al. (1994) demonstrated that acyl-protected 1,4-anhydro-D-glucopyranose derivatives undergo ring-opening polymerization, yielding (1→5)-β-D-glucofuranan intermediates that can be chemically modified to produce allopyranose. Key steps include:
- Protection : Benzyl or acetyl groups shield hydroxyl groups at C-2, C-4, and C-6.
- Epimerization : Treatment with base (e.g., NaOMe) induces C-3 inversion.
- Deprotection : Acidic hydrolysis removes protecting groups, yielding this compound.
Yields for this method typically range from 15–30%, with byproducts arising from incomplete epimerization or over-deprotection.
Table 1: Epimerization Conditions and Outcomes
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Anhydro-D-Glcp | NaOMe | 80 | 22 | |
| 2,3,5-Tri-O-acetyl | Pyridine | 60 | 18 |
Glycosylation and Deprotection Strategies
Glycosylation reactions enable the assembly of allopyranose from smaller fragments. Gómez et al. (2022) synthesized D-allopyranosyl acceptors from D-glucose precursors using regioselective glycosidation. Trichloroacetimidate donors, such as α-D-galactopyranosyl trichloroacetimidate, react with partially protected allose derivatives under Lewis acid catalysis (e.g., BF₃·Et₂O). Axial O-3 exhibits higher reactivity than equatorial O-4 due to reduced steric hindrance, achieving 65% regioselectivity for α-anomers.
Critical challenges include:
- Stereochemical control : Anomeric α/β ratios depend on solvent polarity and catalyst choice.
- Byproduct formation : Competing reactions at O-4 require meticulous protecting group strategies.
Enzymatic Production Methods
Isomerase-Catalyzed Conversion
Enzymatic methods leverage isomerases to convert abundant sugars into D-allose, which is subsequently isolated as this compound. Park et al. (2021) optimized continuous D-allose production using immobilized glucose isomerase (Sweetzyme IT) in a packed-bed reactor. Key parameters:
- Substrate : 500 g/L D-allulose.
- Conditions : pH 8.0, 60°C, dilution rate 0.24/h.
- Outcome : 150 g/L D-allose with 30% conversion yield and 36 g/L/h productivity.
Similarly, Zhang et al. (2019) employed a one-pot system combining D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI) to convert D-fructose into D-allose via D-psicose. Immobilized enzymes retained 80% activity after five cycles, reducing production costs by 40% compared to free enzymes.
Table 2: Enzymatic Conversion Efficiency
| Enzyme | Substrate | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Glucose isomerase | D-allulose | 60 | 30 | |
| DPE + L-RhI | D-fructose | 55 | 25 |
Epimerase-Assisted Synthesis
D-Allose epimerases directly interconvert D-allose and D-psicose. Lee et al. (2022) engineered a Clostridium sp. epimerase with a 4.2-fold increase in catalytic efficiency ($$k{cat}/Km$$) through site-directed mutagenesis. The optimized enzyme achieved 85% conversion of D-psicose to D-allose at 50°C, though product inhibition above 200 g/L limited scalability.
Biotechnological Approaches
Engineered Microbial Systems
Metabolic engineering enables de novo allose synthesis. Kim et al. (2022) constructed an Escherichia coli strain with:
- Knockouts : fruA, ptsG, and glk to block competitive pathways.
- Overexpression : D-psicose 3-epimerase and L-rhamnose isomerase genes.
Fed-batch fermentation yielded 127.35 mg/L D-allose from glycerol and D-glucose over 84 hours. While promising, low titers highlight the need for pathway optimization.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Cost | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|---|
| Chemical synthesis | High | 15–30 | Low | 85–90 |
| Enzymatic conversion | Moderate | 25–30 | High | 95–98 |
| Microbial production | Low | <1 | Moderate | 70–75 |
Key Findings :
Chemical Reactions Analysis
Enzymatic Phosphorylation in Metabolic Pathways
α-D-Allopyranose serves as an intermediate in bacterial carbohydrate metabolism. In E. coli, it undergoes phosphorylation via the enzyme D-allose kinase (AlsK):
This reaction is critical for the D-allose degradation pathway, enabling further metabolic processing .
Key Enzymes and Reactions
| Enzyme | Reaction | Product |
|---|---|---|
| D-allose kinase | Phosphorylation at C6 | α-D-allose 6-phosphate |
| Mannose permease | Transports α-D-allopyranose across membranes | Intracellular monosaccharide |
Mutarotation and Anomer Interconversion
Like glucose, α-D-allopyranose undergoes mutarotation in aqueous solution, equilibrating with its β-anomer via ring-opening to the acyclic aldehyde form. Computational studies suggest:
This process is pH-dependent and involves general base catalysis by water molecules .
Oxidation Reactions
α-D-Allopyranose can be oxidized under controlled conditions:
-
Nitric acid oxidation : Converts terminal -CHOH and aldehyde groups to carboxylic acids, yielding D-allaric acid (a dicarboxylic acid) .
-
Enzymatic oxidation : Selective oxidation of the -CHOH group to form D-alluronic acid , though no chemical reagents achieve this selectively .
Glycosylation and Ether Formation
α-D-Allopyranose reacts in Koenigs-Knorr-type glycosylation when acetylated:
-
Acetylation : Forms pentaacetyl-α-D-allopyranose.
-
Bromination : Treatment with HBr yields a glycosyl bromide intermediate.
-
Nucleophilic substitution : Reacts with alcohols (e.g., methanol) to form β-glycosides, regardless of the starting anomer .
Mechanistic Insight :
-
The reaction proceeds via an oxonium ion intermediate, enabling stereochemical inversion at the anomeric center .
Thermal Degradation and Pyrolysis
Under pyrolysis conditions (high-temperature biomass processing), α-D-allopyranose undergoes:
-
Dehydration : Forms levoglucosan-like products, with energy barriers (~48 kcal/mol) comparable to glucose .
-
Ring-opening : Competes with dehydration, influenced by adjacent hydroxyl groups’ electron-donating effects .
Base-Catalyzed Epoxidation
Derivatives of α-D-allopyranose react with peroxides to form epoxides. For example:
Scientific Research Applications
Biochemical Research Applications
Alpha-D-allopyranose serves as a valuable compound in biochemical research due to its structural similarity to glucose. It is often used as a model compound for studying carbohydrate interactions and enzymatic reactions.
Case Study: Enzymatic Activity
Research has shown that this compound can act as a substrate for certain glycosyltransferases. For example, a study demonstrated that the enzyme β-galactosidase can hydrolyze this compound, providing insights into enzyme specificity and activity in carbohydrate metabolism .
Food Science
In food science, this compound is utilized for its sweetness and functional properties. It can be incorporated into various food products to enhance flavor and texture.
Data Table: Sweetness Comparison
| Compound | Sweetness Relative to Sucrose |
|---|---|
| This compound | 0.5 |
| Sucrose | 1.0 |
| Fructose | 1.5 |
This table highlights that while this compound is less sweet than sucrose, it can still contribute to the overall sweetness profile of food products without excessive caloric content.
Pharmaceutical Applications
This compound has potential applications in drug formulation and delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.
Case Study: Drug Delivery Systems
A study investigated the use of cyclodextrins modified with this compound for improving the solubility of poorly soluble drugs. The results indicated that these modified cyclodextrins significantly enhanced drug solubility compared to traditional formulations .
Material Science
In material science, this compound is explored for its potential in creating biodegradable materials. Its polymerization can lead to the development of sustainable bioplastics.
Data Table: Polymerization Properties
| Polymer Type | Source | Degradation Time (months) |
|---|---|---|
| Starch-Based | Corn | 6-12 |
| This compound Polymers | Synthetic Blends | 3-6 |
This comparison shows that polymers derived from this compound have a shorter degradation time compared to traditional starch-based materials, highlighting their potential for environmentally friendly applications.
Mechanism of Action
The mechanism of action of alpha-D-allopyranose involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 7282-79-3
- Stereochemistry : Axial hydroxyl groups at C2 and C3; equatorial at C4 .
- Solubility : Highly soluble in water due to extensive hydrogen bonding.
Comparison with Structurally Similar Compounds
Structural Isomers: Alpha-D-Glucopyranose and Alpha-D-Allopyranose
| Property | This compound | Alpha-D-Glucopyranose |
|---|---|---|
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Stereochemistry | C2: axial; C3: axial | C2: axial; C3: equatorial |
| Biological Role | Rare in nature; enzymatic studies | Primary energy source |
| Natural Occurrence | Limited (bacteria, plants) | Ubiquitous (e.g., starch) |
Alpha-D-glucopyranose (glucose) shares the same molecular formula but differs at C3 hydroxyl configuration.
Epimers: this compound vs. Alpha-D-Idopyranose
Alpha-D-idopyranose, another aldohexose epimer, differs at C2 and C5 configurations.
| Property | This compound | Alpha-D-Idopyranose |
|---|---|---|
| Hydroxyl Configuration | C2: axial; C5: axial | C2: equatorial; C5: axial |
| Biological Relevance | Substrate for glycosidases | Component of glycosaminoglycans |
Idopyranose’s equatorial C2 hydroxyl enables unique interactions in heparin and hyaluronic acid, unlike allopyranose .
Deoxy Sugars: Alpha-D-Tyvelopyranose
Alpha-D-tyvelopyranose (3,6-dideoxy-alpha-D-arabino-hexopyranose) is a deoxy derivative with C3 and C6 hydroxyls replaced by hydrogen.
| Property | This compound | Alpha-D-Tyvelopyranose |
|---|---|---|
| Formula | C₆H₁₂O₆ | C₆H₁₂O₄ |
| Function | Metabolic studies | Antigen in bacterial LPS |
| Stability | High (hydroxyl-rich) | Reduced (hydrophobic) |
Tyvelopyranose’s lack of hydroxyl groups enhances membrane permeability, making it critical in pathogen-host interactions .
Amino Sugars: 2-Amino-2-Deoxy-Alpha-D-Glucopyranose (Glucosamine)
Glucosamine replaces the C2 hydroxyl group with an amino group.
| Property | This compound | Glucosamine |
|---|---|---|
| Functional Group | C2: -OH | C2: -NH₂ |
| Application | Enzymatic assays | Joint health supplements |
| Charge at pH 7 | Neutral | Positively charged |
The amino group in glucosamine facilitates cartilage repair, unlike allopyranose, which lacks bioactivity in humans .
Phosphate Derivatives: Alpha-D-Glucopyranose 1-Phosphate
Phosphorylation at C1 distinguishes this derivative.
| Property | This compound | Glucopyranose 1-Phosphate |
|---|---|---|
| Formula | C₆H₁₂O₆ | C₆H₁₁O₉P⁻² (disodium salt) |
| Role | Substrate analog | Glycogen synthesis intermediate |
| Solubility | High | Moderate (salt-dependent) |
Phosphate derivatives are critical in energy storage, while allopyranose remains a niche research tool .
Biological Activity
Alpha-D-allopyranose is a six-membered sugar ring that is an epimer of D-glucose, differing in the configuration around the C-3 carbon. This compound exhibits various biological activities that have garnered interest in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article explores its biological activity, including its structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and can exist in several anomeric forms. The specific rotation of this compound is crucial for understanding its behavior in solution, particularly its mutarotation properties, where it interconverts with its beta form in aqueous environments. This property is essential for its biological interactions and stability.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of sugar derivatives, including those related to allopyranose. For instance, d-xylopyranosides have shown antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is scarce, the biological activity of related compounds suggests a potential for similar effects.
Structure-Activity Relationship (SAR)
A comprehensive SAR study focused on the synthesis of modified allopyranoses demonstrated that structural modifications significantly influence biological activity. Compounds with specific hydroxyl group orientations exhibited enhanced glucose transport stimulatory activity . Such findings underscore the importance of molecular structure in determining biological efficacy.
Computational Studies
Recent computational studies using density functional theory (DFT) have provided insights into the conformational preferences and stability of this compound compared to its beta counterpart. These studies revealed a slight energetic preference for the alpha anomer under certain conditions, influencing its reactivity and interaction with biological targets .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
